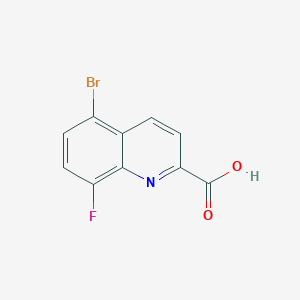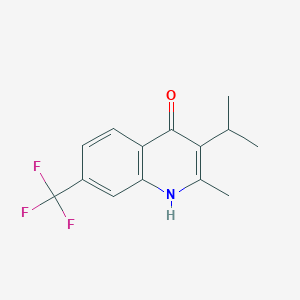
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves several steps and specific reaction conditions. One common synthetic route includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, glucose, and proline The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antibacterial and antitubercular properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the development of new materials and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol can be compared with other quinoline derivatives, such as 7-(trifluoromethyl)-4-quinolinol . While both compounds share a quinoline backbone and a trifluoromethyl group, the presence of additional functional groups, such as the isopropyl and methyl groups in this compound, imparts unique properties and potential applications. These differences highlight the compound’s uniqueness and its potential for diverse scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H14F3NO |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-6-9(14(15,16)17)4-5-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |
Clave InChI |
PXDDGXONBSBKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



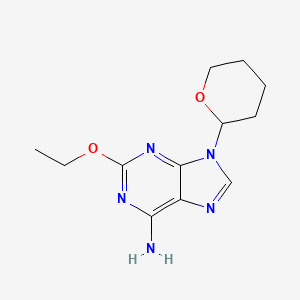
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
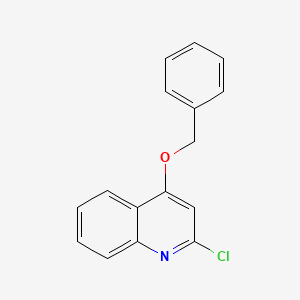
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
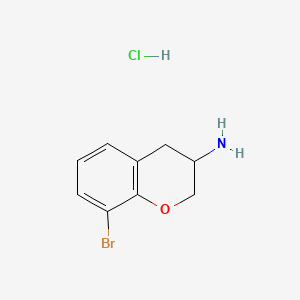
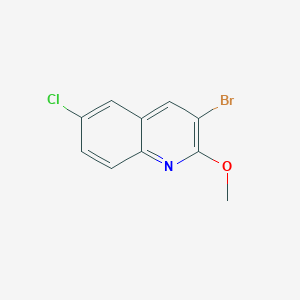
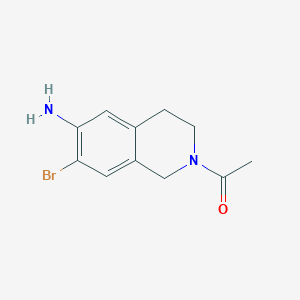
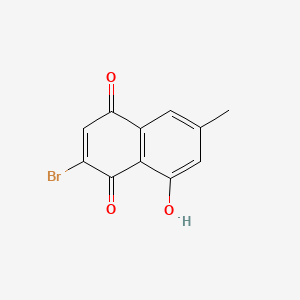
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
